5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
CAS No.: 1171920-15-2
Cat. No.: VC2982174
Molecular Formula: C9H5F3N2O2
Molecular Weight: 230.14 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1171920-15-2 |
---|---|
Molecular Formula | C9H5F3N2O2 |
Molecular Weight | 230.14 g/mol |
IUPAC Name | 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-5-6(8(15)16)3-14-7(5)13-2-4/h1-3H,(H,13,14)(H,15,16) |
Standard InChI Key | RYRSBBCTBCSZAK-UHFFFAOYSA-N |
SMILES | C1=C(C=NC2=C1C(=CN2)C(=O)O)C(F)(F)F |
Canonical SMILES | C1=C(C=NC2=C1C(=CN2)C(=O)O)C(F)(F)F |
Introduction
Chemical Identity and Fundamental Properties
Chemical Identification
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic organic compound characterized by its distinctive pyrrolopyridine structure with specific functional groups. The basic identification parameters of this compound are summarized in Table 1 below.
Table 1: Chemical Identification Parameters
Parameter | Value |
---|---|
IUPAC Name | 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |
CAS Registry Number | 1171920-15-2 |
Molecular Formula | C9H5F3N2O2 |
Molecular Weight | 230.14 g/mol |
InChI Key | RYRSBBCTBCSZAK-UHFFFAOYSA-N |
Canonical SMILES | O=C(O)C1=CNC2=NC=C(C(F)(F)F)C=C12 |
The compound derives its name from its core structure: a pyrrolo[2,3-b]pyridine framework, which consists of a pyrrole ring fused with a pyridine ring. The numbering system indicates that the pyrrole nitrogen is in position 1, and the fusion occurs between carbon 2 of the pyrrole and carbon 3 of the pyridine .
Structural Characteristics
The molecular architecture of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid includes several key structural features that influence its chemical behavior and biological activity:
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A bicyclic heterocyclic core (pyrrolo[2,3-b]pyridine)
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A trifluoromethyl (CF3) substituent at position 5
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A carboxylic acid group (COOH) at position 3
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A secondary amine (NH) at position 1
The presence of the trifluoromethyl group, which consists of three fluorine atoms bonded to a carbon atom, contributes significantly to the compound's lipophilicity and metabolic stability. The carboxylic acid functional group provides a site for further derivatization and can participate in hydrogen bonding interactions with biological targets .
Physical and Chemical Properties
Physical Properties
The compound typically exists as a solid at room temperature with specific physicochemical properties that influence its handling, formulation, and biological activity. Standard laboratory conditions suggest the compound exhibits relative stability.
Chemical Reactivity
The reactivity of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is determined by its functional groups and electronic structure. The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction. The secondary amine at position 1 can be functionalized through various reactions, including alkylation and acylation .
Synthesis Methods
General Synthetic Approaches
Several synthetic routes have been developed for the preparation of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and related derivatives. These methods typically involve multi-step sequences starting from commercially available precursors.
A common approach involves palladium-catalyzed cross-coupling reactions, particularly for introducing the trifluoromethyl group or other substituents at the 5-position of the pyrrolo[2,3-b]pyridine core .
Detailed Synthetic Procedure
A representative synthetic route for pyrrolo[2,3-b]pyridine derivatives, which can be adapted for the synthesis of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, involves the following key steps:
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Protection of the nitrogen at position 1 using benzensulfonyl chloride
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Palladium-catalyzed cross-coupling with appropriate boronic acids to introduce substituents at position 5
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Deprotection of the N-1 position using tetrabutylammonium fluoride (TBAF)
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Functionalization at position 3 to introduce the carboxylic acid group
For example, one patent describes a synthesis involving the use of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) as a catalyst in a Suzuki coupling reaction to form the carbon-carbon bond at position 5 of the pyrrolopyridine core .
Table 2: Key Reagents for Synthetic Steps
Step | Reagent | Function |
---|---|---|
N-protection | Benzensulfonyl chloride | Protects the pyrrole nitrogen |
Cross-coupling | Pd(PPh3)4, Na2CO3, boronic acid | Introduces substituents at position 5 |
Deprotection | Tetrabutylammonium fluoride (TBAF) | Removes the protecting group |
Carboxylation | Various methods | Introduces the carboxylic acid functionality |
Alternative Synthetic Routes
The ester derivative, methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS: 1190320-31-0), can serve as an intermediate in the synthesis of the target carboxylic acid. Hydrolysis of this ester under basic or acidic conditions would yield the desired carboxylic acid .
Biological Activity and Mechanism of Action
Overview of Biological Activity
The biological activity of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and related derivatives stems from their ability to interact with various biological targets. The pyrrolopyridine scaffold has been associated with diverse pharmacological activities, including enzyme inhibition and anticancer properties .
Mechanism of Action
The mechanism of action of trifluoromethylpyridine derivatives, including 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the distinctive characteristics of the pyridine moiety .
Specifically, the compound has been investigated for its potential role as an intermediate in the synthesis of β-secretase (BACE) inhibitors. In this context, the compound can influence cellular processes related to amyloid precursor protein processing, which is relevant to neurodegenerative diseases such as Alzheimer's disease.
Table 3: Reported Biological Activities of Pyrrolopyridine Derivatives
Activity Type | Target/Pathway | Potential Application |
---|---|---|
Enzyme Inhibition | β-secretase (BACE) | Neurodegenerative diseases |
Cytotoxicity | Cancer cell lines | Anticancer therapies |
Kinase Inhibition | Protein kinases | Cancer, inflammatory diseases |
Structure-Activity Relationships
Structure-activity relationship (SAR) studies have demonstrated that modifications to the pyrrolopyridine scaffold can significantly impact biological activity. For instance, research has shown that certain substitutions can enhance cytotoxicity against human cancer cell lines .
The presence of the trifluoromethyl group has been linked to increased lipophilicity and improved binding affinity to target proteins. This substituent also contributes to enhanced metabolic stability, which is advantageous for drug development .
Applications in Drug Discovery
Role in Medicinal Chemistry
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid serves as a valuable building block in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, including their metabolic stability and bioavailability .
Development of Anticancer Agents
Recent studies have indicated that compounds containing the pyrrolo[2,3-b]pyridine scaffold exhibit promising anticancer properties. Structure-activity relationship studies have demonstrated that modifications to this scaffold can enhance potency against various cancer cell lines.
For example, case studies have explored derivatives of pyrrolo[2,3-b]pyridine and found that certain substitutions significantly increased cytotoxicity against human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values in the low micromolar range.
Enzyme Inhibitors
The compound has also been evaluated for its ability to inhibit specific enzymes that are critical in disease pathways. Research has shown that analogs of this compound can act as inhibitors of protein kinases, which are often overactive in cancerous cells .
Additionally, derivatives of the pyrrolopyridine scaffold have been investigated as phosphodiesterase (PDE) inhibitors, particularly PDE4B inhibitors. These compounds display a range of PDE4B inhibition and selectivity versus PDE4D, which could have implications for the treatment of inflammatory and autoimmune conditions .
Structure-Activity Relationship Studies
Impact of Structural Modifications
Understanding the structure-activity relationships is crucial for optimizing the biological activity of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and its derivatives. The following table summarizes the effects of various structural modifications on biological activity:
Table 4: Effects of Structural Modifications on Activity
Optimization Strategies
Several strategies have been employed to optimize the biological activity of pyrrolopyridine derivatives:
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Introduction of substituents at strategic positions to enhance target binding
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Modification of the carboxylic acid group to form esters or amides with improved pharmacokinetic properties
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Alteration of the trifluoromethyl group to modulate lipophilicity and metabolic stability
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Exploration of N-1 substitutions to enhance selectivity for specific biological targets
These optimization efforts have led to the development of compounds with improved potency, selectivity, and pharmacokinetic properties, making them more suitable for potential therapeutic applications.
Research Applications
Current Research Focus
Current research on 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and related derivatives focuses on several key areas:
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Development of novel synthetic methodologies for more efficient preparation of these compounds
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Investigation of their potential as scaffolds for the design of targeted therapeutics
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Exploration of their interactions with specific biological targets through computational modeling and experimental studies
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Assessment of their efficacy in various disease models, particularly in the contexts of cancer and neurodegenerative disorders
Future Research Directions
Gaps in Current Knowledge
Despite the progress made in understanding the properties and activities of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, several knowledge gaps remain:
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Detailed mechanistic studies of how the compound interacts with specific biological targets
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Comprehensive assessment of its pharmacokinetic properties and potential toxicity
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Exploration of its efficacy in a wider range of disease models
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Development of more efficient and scalable synthetic methodologies
Emerging Research Opportunities
Several emerging research opportunities could enhance the understanding and utility of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid:
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Application of advanced computational methods to predict new potential targets and activities
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Integration of high-throughput screening approaches to identify novel applications
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Exploration of structure-based design strategies to optimize binding affinity and selectivity
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Investigation of innovative formulation strategies to improve delivery and efficacy in vivo
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